molecular formula C24H22N2O3 B5976541 3-ethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

3-ethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

Cat. No.: B5976541
M. Wt: 386.4 g/mol
InChI Key: IRQDNCGRRNNCHJ-UHFFFAOYSA-N
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Description

3-ethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of an ethoxy group, a benzoxazole moiety, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzoxazole Moiety: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Substitution Reaction: The benzoxazole derivative is then subjected to a substitution reaction with an appropriate benzoyl chloride in the presence of a base such as pyridine to form the benzamide structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the benzamide group.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the benzoxazole moiety, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Ethyl iodide and sodium hydride for ethoxylation.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced benzamides, and substituted benzoxazole compounds.

Scientific Research Applications

3-ethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-ethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The benzoxazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The ethoxy group and benzamide structure contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide: Lacks the ethoxy group, which may affect its chemical reactivity and biological activity.

    3-ethoxy-N-[2-methyl-5-(1,3-benzoxazol-2-yl)phenyl]benzamide: Similar structure but without the additional methyl group on the benzoxazole ring.

Uniqueness

3-ethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is unique due to the presence of both the ethoxy group and the methyl-substituted benzoxazole moiety, which confer distinct chemical and biological properties compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-ethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c1-4-28-19-7-5-6-17(13-19)23(27)25-20-14-18(10-9-16(20)3)24-26-21-12-15(2)8-11-22(21)29-24/h5-14H,4H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRQDNCGRRNNCHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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